molecular formula C36H60N4O6S B1152033 Prostaglandin D2-biotin

Prostaglandin D2-biotin

Cat. No.: B1152033
M. Wt: 677
InChI Key: OIOFLLOCLYRSFU-WDPYDZKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D2 (PGD2) is the major eicosanoid product of mast cells, certain macrophages, and is the predominant PG in the cerebral spinal fluid. PGD2 inhibits platelet aggregation, induces sleep, causes flushing, vasodilation and nasal congestion, and immune modulation, acting through at least two 7-transmembrane G protein-coupled receptors, DP1 and DP2 (CRTH2). PGD2-biotin is an affinity probe which allows PGD2 to be detected through an interaction with the biotin ligand. It was designed to allow PGD2 to be detected in complexes with transmembrane receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of PGs.

Properties

Molecular Formula

C36H60N4O6S

Molecular Weight

677

InChI

InChI=1S/C36H60N4O6S/c1-2-3-8-15-26(41)20-21-28-27(30(42)24-31(28)43)16-9-5-4-6-10-18-33(44)37-22-13-7-14-23-38-34(45)19-12-11-17-32-35-29(25-47-32)39-36(46)40-35/h5,9,20-21,26-30,32,35,41-42H,2-4,6-8,10-19,22-25H2,1H3,(H,37,44)(H,38,45)(H2,39,40,46)

InChI Key

OIOFLLOCLYRSFU-WDPYDZKRSA-N

SMILES

O=C1C[C@H](O)[C@H](C/C=CCCCCC(NCCCCCNC(CCCC[C@@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O)[C@H]1/C=C/[C@@H](O)CCCCC

Synonyms

PGD2-biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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